molecular formula C18H17NO2 B2434068 1-(4-Benzoylphenyl)-3,3-dimethyl-2-azetanone CAS No. 339100-52-6

1-(4-Benzoylphenyl)-3,3-dimethyl-2-azetanone

Cat. No. B2434068
M. Wt: 279.339
InChI Key: JIJVCZFJHJXPEL-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used.



Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopy.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.



Physical And Chemical Properties Analysis

This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity/basicity, and reactivity).


Scientific Research Applications

Crystal Structures and Chemical Properties

  • Crystal Structures of Derivatives : The crystal structures of isomeric derivatives, including 1-(4-Benzoylphenyl)-3,3-dimethyltriazene, have been characterized, revealing details about their crystalline systems and space groups (Manolov et al., 2007).

Applications in Corrosion Inhibition

  • Corrosion Inhibition : Compounds structurally related to 1-(4-Benzoylphenyl)-3,3-dimethyl-2-azetanone have been studied for their corrosion inhibition properties. These studies demonstrate the effectiveness of such compounds in protecting metals against corrosion, particularly in acidic environments (Chafiq et al., 2020).

Pharmacological Research

  • Cytotoxic Effects and Drug Synthesis : Research into similar compounds has included the synthesis and evaluation of their cytotoxic effects, indicating potential applications in pharmacology and drug development (Manolov et al., 2006).

Material Sciences

  • Photopolymerization and Material Engineering : Compounds with benzophenone structures, closely related to 1-(4-Benzoylphenyl)-3,3-dimethyl-2-azetanone, have been explored for their roles in photopolymerization processes, contributing to advancements in material sciences (Guillaneuf et al., 2010).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. If you have a different compound or a more specific question about a particular aspect of this compound, feel free to ask!


properties

IUPAC Name

1-(4-benzoylphenyl)-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-18(2)12-19(17(18)21)15-10-8-14(9-11-15)16(20)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJVCZFJHJXPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Benzoylphenyl)-3,3-dimethylazetidin-2-one

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